molecular formula C9H11F2NO B8647673 1-Amino-2-(3,4-difluorophenyl)propan-2-ol

1-Amino-2-(3,4-difluorophenyl)propan-2-ol

Cat. No.: B8647673
M. Wt: 187.19 g/mol
InChI Key: IQNSXBVABAZLBT-UHFFFAOYSA-N
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Description

1-Amino-2-(3,4-difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-amino-2-(3,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-9(13,5-12)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3

InChI Key

IQNSXBVABAZLBT-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=C(C=C1)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(3,4-difluorophenyl)-2-methyl-oxirane (1.2 g, 7.06 mmol) in 10 mL of acetonitrile was added sodium azide (0.69g, 10.6 mmol) followed by lithium perchlorate (1.13 g, 10.6 mmol) and the suspension was heated to reflux overnight. After cooling, it was extracted with EtOAc, washed with saturated NaHCO3, dried over Na2SO4, filtered and the solvent was removed in vacuo. The light bron oil that was obtained was a 10:1 mixture of 1-azido-2-(3,4-difluorophenyl)-propan-2-ol and 2-azido-2-(3,4-difluorophenyl)-propan-1-ol (crude wt 2.0 g). It was dissolved in 40 mL of diethyl ether, cooled to 0° C. and then treated with a solution of lithium aluminum hydride (20.0 mL, 20 mmol). The resulting yellow suspension was then stirred at room temperature for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 0.8 mL of water, 0.8 mL of 3N NaOH followed by 2.5 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 1-Amino-2-(3,4-difluorophenyl)-propan-2-ol and 2-amino-2-(3,4-difluorophenyl)-propan-1-ol was obtained as a yellow glassy syrup (1.16 g, 87%) which was used in the next step immediately without further purification.
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
1-azido-2-(3,4-difluorophenyl)-propan-2-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-azido-2-(3,4-difluorophenyl)-propan-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five

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